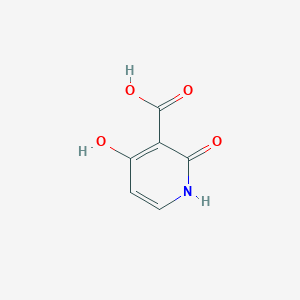

2,4-Dihydroxynicotinic acid

Description

2,4-Dihydroxynicotinic acid (2,4-DHNA) is a dihydroxy-substituted derivative of nicotinic acid (vitamin B3), featuring hydroxyl groups at the 2- and 4-positions of the pyridine ring. Nicotinic acid derivatives are pivotal in biochemical processes, serving as precursors to NAD(P) and participating in microbial degradation pathways. The positions of hydroxylation significantly influence chemical reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-3-1-2-7-5(9)4(3)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFANHSNOFEDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716314 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856214-16-9 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with hydroxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Cardiovascular Health

DHNA is recognized for its potential cardiovascular benefits. It serves as an antilipolytic agent, which means it can help reduce plasma lipid levels, serum triglyceride levels, and plasma cholesterol levels. This property makes it a candidate for treating conditions related to dyslipidemia and hypertension. Research indicates that compounds similar to DHNA may ameliorate ischemic injury or myocardial infarct size due to their cardioprotective effects .

Plant Growth Regulation

Recent studies have demonstrated that DHNA can enhance plant resistance to diseases such as Fusarium head blight in wheat. Pretreatment with nicotinamide (a related compound) has shown to effectively suppress disease development, indicating that DHNA may play a role in enhancing plant defense mechanisms .

Metabolite Profiling

In agricultural research, metabolite profiling of plants treated with DHNA-related compounds has revealed significant changes in the accumulation of metabolites associated with stress responses. For instance, increased levels of certain pyridine metabolites were observed in treated plants, which could correlate with enhanced resistance to pathogens .

Enzyme Modulation

DHNA has been studied for its effects on various enzymes involved in metabolic pathways. Its ability to influence enzyme activity can lead to alterations in metabolic fluxes within cells, making it a valuable tool for biochemical research aimed at understanding metabolic diseases and potential therapeutic interventions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4-Dihydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. For instance, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxynicotinic Acid

- Structure: Hydroxyl group at C2 (monosubstituted).

- Synthesis : Produced via chemical modification of nicotinic acid or microbial hydroxylation .

- Properties : Exhibits pH-dependent crystallization, forming polymorphs in aqueous solutions .

4-Substituted Nicotinic Acids

- Examples: 4-Methylnicotinic acid, 4-aminonicotinic acid.

- Synthesis: 4-Methylnicotinic acid is synthesized via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia . 4-Aminonicotinic acid is commercially available and used in dinucleotide analog synthesis .

- Properties : Substitution at C4 alters electronic properties, affecting enzyme interactions. For example, 4-methyl derivatives are less polar than hydroxylated analogs.

6-Hydroxynicotinic Acid

- Structure : Hydroxyl group at C4.

- Synthesis : Formed via microbial hydroxylation of nicotinic acid by Pseudomonas fluorescens and Bacillus spp. .

- Metabolic Role : Key intermediate in nicotinic acid degradation. In Pseudomonas, it is decarboxylated to 2,5-dihydroxypyridine, while Bacillus further hydroxylates it to 2,6-dihydroxynicotinic acid .

2,6-Dihydroxynicotinic Acid

- Structure : Hydroxyl groups at C2 and C5.

- Synthesis : Produced by Bacillus spp. via sequential hydroxylation of nicotinic acid. Both hydroxyl groups originate from water .

- Metabolic Role : Degraded to maleamic and formic acids under aerobic conditions .

Comparative Analysis of Key Features

Structural and Physicochemical Properties

Biological Activity

2,4-Dihydroxynicotinic acid (DHNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is characterized by two hydroxyl groups at the 2 and 4 positions of the pyridine ring, which significantly influence its reactivity and biological functions.

- Molecular Formula : CHNO

- Molecular Weight : 154.12 g/mol

- Structure :

- The compound features a pyridine ring with hydroxyl substitutions that enhance its solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing various diseases including neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Studies have shown that DHNA can modulate inflammatory pathways. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent . This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in animal models of stroke. It reduces infarct size and improves neurological outcomes by mechanisms involving the modulation of excitotoxicity and inflammation .

Cardiovascular Health

The compound has been studied for its role in cardiovascular health. It may help lower lipid levels and improve endothelial function, thus potentially reducing the risk of atherosclerosis .

Diabetes Management

Research suggests that DHNA may enhance insulin sensitivity and glucose uptake in muscle cells, making it a candidate for managing type 2 diabetes .

Case Studies

-

Neuroprotection in Ischemic Models :

- A study conducted on rat models showed that administration of DHNA before inducing ischemia led to a significant reduction in brain damage compared to controls. The mechanism involved the inhibition of excessive glutamate release and subsequent excitotoxicity.

-

Anti-inflammatory Effects in Arthritis :

- In a clinical trial involving patients with rheumatoid arthritis, participants receiving DHNA showed reduced levels of inflammatory markers (e.g., CRP and IL-6) after 12 weeks of treatment compared to placebo groups.

Data Table: Summary of Biological Activities

Q & A

Q. What strategies resolve ambiguities in enzyme-substrate interactions involving this compound?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock) predict interaction sites, validated by mutagenesis studies on key residues (e.g., CYP199A4 variants) .

Data Analysis and Reporting

Q. How should researchers handle large datasets from metabolic studies of this compound?

- Methodology : Use platforms like MATLAB or Python (Pandas/NumPy) for data processing. Raw data (e.g., LC-MS chromatograms) should be archived in appendices, while processed data (e.g., kinetic curves) are presented in figures. Address uncertainties via error propagation analysis .

Q. What quality control criteria are essential for publishing biomonitoring data on this compound?

- Methodology : Report both creatinine-adjusted and unadjusted urinary concentrations. Document steps to avoid contamination (e.g., glassware pre-treatment) and analyte stability during storage. Follow NIH guidelines for preclinical data reporting .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.